



Crystal Structure Analysis of 4-(Bromomethyl)phenylboronic Acid: An Illustrative Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-(Bromomethyl)phenylboronic acid	
Cat. No.:	B151635	Get Quote

Disclaimer: As of December 2025, a comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature has revealed no specific single-crystal X-ray diffraction data for **4-(Bromomethyl)phenylboronic acid**. Therefore, the detailed crystal structure, including unit cell parameters and atomic coordinates, has not been publicly reported.

To fulfill the request for an in-depth technical guide, this document presents a detailed, illustrative analysis based on the crystal structure of a closely related and well-characterized analog: phenylboronic acid. The experimental protocols, data presentation, and visualizations provided herein are representative of the methodologies that would be employed for the crystal structure analysis of **4-(Bromomethyl)phenylboronic acid** and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Phenylboronic acids are a class of organic compounds that are widely utilized in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. Their ability to form reversible covalent bonds with diols has also made them valuable in the development of sensors and drug delivery systems. The three-dimensional arrangement of molecules in the solid state, as determined by single-crystal X-ray diffraction, provides crucial insights into the intermolecular interactions that govern the physical and chemical properties of these materials.



This guide outlines the archetypal experimental workflow and data analysis for determining the crystal structure of a substituted phenylboronic acid, using phenylboronic acid as a model.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure solution and refinement.

Synthesis and Crystallization

Synthesis of Phenylboronic Acid (Illustrative)

A common method for the synthesis of phenylboronic acid involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.

- Materials: Bromobenzene, magnesium turnings, anhydrous diethyl ether, trimethyl borate, sulfuric acid.
- Procedure:
 - Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
 - A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, phenylmagnesium bromide.
 - The reaction mixture is cooled in an ice bath, and a solution of trimethyl borate in anhydrous diethyl ether is added slowly.
 - The resulting mixture is stirred at room temperature to ensure complete reaction.
 - The reaction is quenched by the slow addition of cold sulfuric acid.
 - The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
 - The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude phenylboronic acid.



Crystallization

High-quality single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution.

Procedure:

- The crude phenylboronic acid is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., water, ethanol, or a mixture of toluene and heptane) with gentle heating.
- The solution is filtered to remove any insoluble impurities.
- The clear solution is allowed to cool slowly to room temperature, and then left undisturbed for slow evaporation of the solvent.
- Well-formed, colorless crystals are harvested for X-ray analysis.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

- Instrumentation: A four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).
- Data Collection Parameters:
 - The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.
 - \circ A series of diffraction images are collected over a range of crystal orientations (e.g., using ω and ϕ scans).
 - Data collection parameters such as exposure time per frame and scan width are optimized to obtain good signal-to-noise ratios.

Structure Solution and Refinement



The collected diffraction data is processed to determine the crystal structure.

Software: Standard crystallographic software packages (e.g., SHELX, Olex2, or CRYSTALS)
are used for data reduction, structure solution, and refinement.

Procedure:

- Data Reduction: The raw diffraction images are integrated to obtain the intensities and positions of the Bragg reflections. Corrections for Lorentz and polarization effects are applied.
- Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
- Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. The positions and anisotropic displacement parameters of non-hydrogen atoms are refined. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

Crystallographic Data Presentation

The following tables summarize the crystallographic data for phenylboronic acid, which serves as our illustrative example.

Table 1: Crystal Data and Structure Refinement for Phenylboronic Acid



Parameter	Value
Empirical Formula	C ₆ H ₇ BO ₂
Formula Weight	121.93
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Orthorhombic
Space Group	lba2
Unit Cell Dimensions	
a	17.9049(7) Å
b	15.3264(5) Å
С	9.8113(2) Å
α	90°
β	90°
У	90°
Volume	2690.5(1) Å ³
Z	16
Calculated Density	1.204 Mg/m³
Absorption Coefficient	0.088 mm ⁻¹
F(000)	1024
Data Collection	
Crystal Size	0.30 x 0.25 x 0.20 mm
θ range for data collection	3.03 to 29.55°
Index ranges	-24 ≤ h ≤ 24, -20 ≤ k ≤ 20, -13 ≤ l ≤ 13
Reflections collected	17359



Independent reflections	3584 [R(int) = 0.035]	
Refinement		
Refinement method	Full-matrix least-squares on F ²	
Data / restraints / parameters	3584 / 1 / 221	
Goodness-of-fit on F ²	1.05	
Final R indices [I > 2σ(I)]	R1 = 0.031, wR2 = 0.082	
R indices (all data)	R1 = 0.045, wR2 = 0.088	
Largest diff. peak and hole	0.18 and -0.15 e.Å ⁻³	

Table 2: Selected Bond Lengths (Å) and Angles (°) for

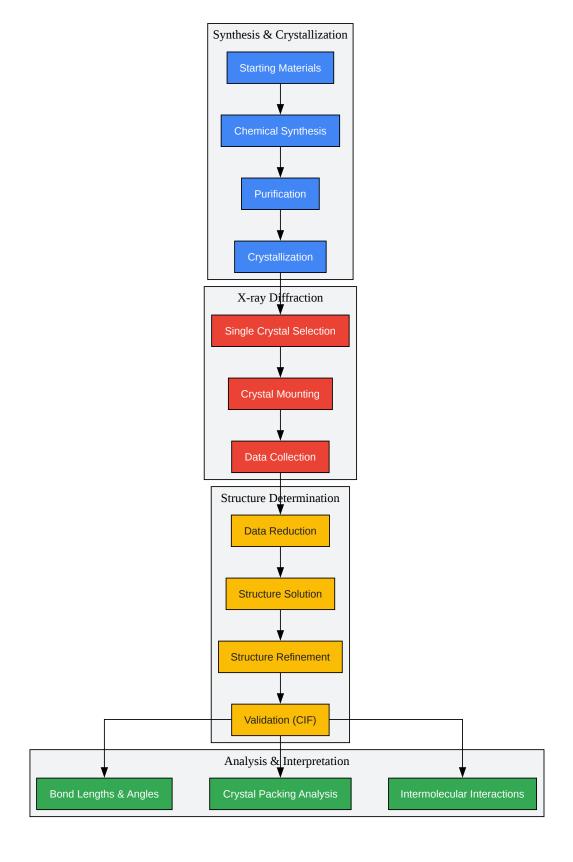
Phenylboronic Acid

Bond	Length (Å)	Angle	Degrees (°)
B(1)-O(1)	1.362(2)	O(1)-B(1)-O(2)	118.1(2)
B(1)-O(2)	1.378(2)	O(1)-B(1)-C(1)	121.5(2)
B(1)-C(1)	1.568(3)	O(2)-B(1)-C(1)	120.4(2)
C(1)-C(2)	1.393(3)	C(6)-C(1)-C(2)	117.8(2)
C(2)-C(3)	1.388(3)	C(1)-C(2)-C(3)	121.5(2)
C(3)-C(4)	1.381(3)	C(2)-C(3)-C(4)	120.1(2)
C(4)-C(5)	1.383(3)	C(3)-C(4)-C(5)	119.5(2)
C(5)-C(6)	1.389(3)	C(4)-C(5)-C(6)	120.1(2)
C(6)-C(1)	1.395(3)	C(5)-C(6)-C(1)	121.0(2)

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis.





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Experimental workflow for crystal structure analysis.



Conclusion

While the specific crystal structure of **4-(Bromomethyl)phenylboronic acid** remains to be determined, the methodologies and data analysis workflows presented in this guide provide a robust framework for its future characterization. The illustrative data from phenylboronic acid highlights the key structural features and intermolecular interactions that are characteristic of this class of compounds. A future crystallographic study of **4-(Bromomethyl)phenylboronic acid** would be invaluable for understanding how the bromomethyl substituent influences the solid-state packing and, consequently, the material's properties, which is of significant interest to researchers in materials science and drug development.

 To cite this document: BenchChem. [Crystal Structure Analysis of 4-(Bromomethyl)phenylboronic Acid: An Illustrative Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151635#4-bromomethyl-phenylboronic-acid-crystal-structure-analysis]

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